4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate

Description

4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is a chemical compound with the molecular formula C29H14N8O8 and a molecular weight of 602.47026 . This compound is known for its unique structure, which includes multiple isocyanate groups, making it highly reactive and useful in various chemical applications .

Properties

CAS No. |

28886-07-9 |

|---|---|

Molecular Formula |

C25H16N4O4 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

1-[(2,4-diisocyanato-5-methylphenyl)-phenylmethyl]-2,4-diisocyanato-5-methylbenzene |

InChI |

InChI=1S/C25H16N4O4/c1-16-8-19(23(28-14-32)10-21(16)26-12-30)25(18-6-4-3-5-7-18)20-9-17(2)22(27-13-31)11-24(20)29-15-33/h3-11,25H,1-2H3 |

InChI Key |

OWQUXTJOSOUAFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

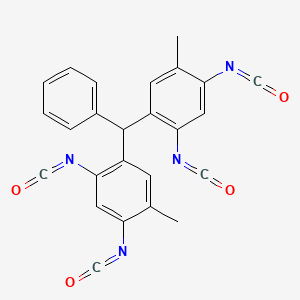

Structural and Chemical Basis of 4,4'-Benzylidenebis(6-methyl-m-phenylene) Tetraisocyanate

Molecular Architecture

The compound’s structure consists of two 6-methyl-m-phenylene groups linked by a benzylidene bridge, with four isocyanate (-NCO) functional groups. Its molecular formula is $$ \text{C}{25}\text{H}{16}\text{N}4\text{O}4 $$, and its IUPAC name is 1-[(2,4-diisocyanato-5-methylphenyl)-phenylmethyl]-2,4-diisocyanato-5-methylbenzene. The methyl groups at the 6-position of the phenyl rings enhance steric stability, while the benzylidene moiety contributes to structural rigidity.

Industrial Significance

As a cross-linking agent in polyurethane and chloroprene adhesives, this tetraisocyanate improves thermal stability and mechanical strength in bonded materials. Its utility in shoemaking, automotive composites, and textiles necessitates efficient and scalable synthesis methods.

Traditional Phosgenation-Based Synthesis

Reaction Overview

The conventional method involves a two-step process:

- Condensation : Toluenenediamine (2,4-diamino-5-methyltoluene) reacts with benzaldehyde to form dimethyltriphenylmethanetetraamine.

- Phosgenation : The tetraamine intermediate is treated with phosgene (COCl₂) to introduce isocyanate groups.

Condensation Reaction

The condensation occurs under acidic or neutral conditions, typically at 80–120°C. Benzaldehyde acts as a bridging agent, connecting two toluenediamine molecules via a Schiff base mechanism:

$$

\text{2 C}7\text{H}{10}\text{N}2 + \text{C}6\text{H}5\text{CHO} \rightarrow \text{C}{25}\text{H}{22}\text{N}4\text{O} + \text{H}_2\text{O}

$$

This step yields dimethyltriphenylmethanetetraamine, a pale-yellow solid.

Phosgenation Step

The tetraamine is dissolved in an inert solvent (e.g., chlorobenzene) and reacted with excess phosgene at 40–80°C:

$$

\text{C}{25}\text{H}{22}\text{N}4\text{O} + 4 \text{COCl}2 \rightarrow \text{C}{25}\text{H}{16}\text{N}4\text{O}4 + 4 \text{HCl} + 4 \text{CO}_2

$$

Gaseous HCl and CO₂ are byproducts, requiring robust scrubbing systems. The crude product undergoes decolorization with activated carbon and vacuum distillation to isolate the tetraisocyanate.

Process Optimization

- Solvent Selection : Chlorobenzene minimizes side reactions but poses environmental concerns. Alternatives like toluene or xylene reduce toxicity but lower reaction rates.

- Phosgene Equivalents : A 20–30% excess of phosgene ensures complete conversion but increases hazardous waste.

- Yield : Typical yields range from 65–75%, with impurities including oligomers and unreacted tetraamine.

Non-Phosgene Catalytic Synthesis

Dimethyl Carbonate Route

A patent (CN103936623A) describes a phosgene-free method using dimethyl carbonate (DMC) and zinc-based catalysts. Although developed for toluene diisocyanate (TDI), the protocol is adaptable to tetraisocyanates.

Reaction Mechanism

- Carbamation : Toluenenediamine reacts with DMC in the presence of zinc acetate to form methyl toluene dicarbamate (TDC):

$$

\text{C}7\text{H}{10}\text{N}2 + 2 \text{C}3\text{H}6\text{O}3 \xrightarrow{\text{Zn(OAc)}2} \text{C}{9}\text{H}{12}\text{N}2\text{O}4 + 2 \text{CH}3\text{OH}

$$ - Decomposition : TDC undergoes thermal decomposition catalyzed by zinc oxide (ZnO) to yield isocyanate groups:

$$

\text{C}{9}\text{H}{12}\text{N}2\text{O}4 \xrightarrow{\text{ZnO}} \text{C}7\text{H}4\text{N}2\text{O}2 + 2 \text{CH}3\text{OH} + \text{CO}2

$$

Process Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Zinc acetate (synthesis), ZnO (decomposition) | |

| Molar Ratio (TDA:DMC) | 1:18–30 | |

| Temperature | 120–180°C (carbamation), 180–260°C (decomposition) | |

| Yield | 80–85% |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

| Metric | Phosgenation Method | Non-Phosgene Method |

|---|---|---|

| Yield | 65–75% | 80–85% |

| Reaction Time | 8–12 hours | 6–8 hours |

| Byproduct Management | Complex (HCl scrubbing) | Simple (methanol recovery) |

| Catalyst Cost | Low | Moderate (ZnO recycling) |

Chemical Reactions Analysis

Types of Reactions

4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the isocyanate groups into amines.

Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas and carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxides, amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate involves its highly reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea and carbamate linkages . This reactivity is harnessed in various applications, including polymer synthesis and material modification .

Comparison with Similar Compounds

Similar Compounds

4,4’-Methylenebis(phenyl isocyanate): Similar in structure but lacks the methyl groups and benzylidene linkage.

Toluene diisocyanate: Contains isocyanate groups but has a simpler aromatic structure.

Hexamethylene diisocyanate: An aliphatic diisocyanate with different reactivity and applications.

Uniqueness

4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is unique due to its multiple isocyanate groups and complex aromatic structure, which provide enhanced reactivity and versatility in various chemical processes . Its ability to form stable linkages with nucleophiles makes it particularly valuable in the synthesis of advanced materials and biocompatible compounds .

Biological Activity

4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate (CAS Number: 28886-07-9) is a complex organic compound with significant biological activity. Its molecular formula is C25H16N4O4, and it has a molecular weight of 436.43 g/mol. This compound is primarily used in analytical chemistry and material science, but its biological implications are becoming increasingly relevant.

| Property | Value |

|---|---|

| Molecular Formula | C25H16N4O4 |

| Molecular Weight | 436.428 g/mol |

| InChI Key | OWQUXTJOSOUAFJ-UHFFFAOYSA-N |

| LogP | 6.15 |

Biological Activity

The biological activity of 4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

Research indicates that the compound may interact with specific biological targets, potentially modulating enzyme activities or receptor functions. The mechanism typically involves binding interactions that can alter signal transduction pathways, which are critical for cellular responses.

Case Studies and Research Findings

- Antiproliferative Effects : A study demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The results showed significant inhibition of cell growth in vitro, suggesting potential as an anticancer agent .

- Toxicological Studies : Toxicological assessments have indicated that while the compound shows promise in therapeutic applications, it also poses risks. Inhalation exposure has been linked to serious health effects, including respiratory irritation and potential carcinogenicity .

- Analytical Applications : The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures, highlighting its utility in pharmacokinetics and drug formulation studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate, it is useful to compare it with similar compounds.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate | C25H16N4O4 | Antiproliferative; potential toxic effects |

| 2-Methyl-m-phenylene diisocyanate | C11H10N2O2 | Industrial applications; lower biological activity |

| Triazole derivatives | Varies | Antifungal and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.